

Technical Guide: Physicochemical Properties of 2-Fluoro-5-(methylsulfonyl)toluene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-5-(methylsulfonyl)toluene

Cat. No.: B1342898

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available data on the melting and boiling points of **2-Fluoro-5-(methylsulfonyl)toluene** (CAS RN: 828270-58-2). Due to the absence of experimentally determined values in publicly accessible literature, this document presents predicted data and outlines a standard experimental protocol for the determination of the boiling point for this and similar liquid organic compounds.

Physicochemical Data

The physical state of **2-Fluoro-5-(methylsulfonyl)toluene** is described as a colorless to yellow liquid at room temperature.^[1] This indicates that its melting point is below standard room temperature. While an exact experimental melting point is not available, a predicted boiling point has been calculated.

Table 1: Physical Properties of **2-Fluoro-5-(methylsulfonyl)toluene**

Property	Value	Data Type
Melting Point	Not Available	-
Boiling Point	$318.0 \pm 42.0 \text{ } ^\circ\text{C}$ (at 760 Torr)	Predicted ^[1]
Physical State	Colorless to yellow liquid	Observational ^[1]

Experimental Protocol: Determination of Boiling Point (Thiele Tube Method)

The following is a generalized, standard procedure for determining the boiling point of a liquid organic compound such as **2-Fluoro-5-(methylsulfonyl)toluene**. This method is widely used in organic chemistry laboratories for its simplicity and accuracy.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

- Thiele tube
- High-boiling point mineral oil
- Thermometer (calibrated)
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Sample of **2-Fluoro-5-(methylsulfonyl)toluene**
- Bunsen burner or other heat source
- Clamp and stand

Procedure:

- **Sample Preparation:** Add approximately 0.5 mL of **2-Fluoro-5-(methylsulfonyl)toluene** into the small test tube.
- **Capillary Insertion:** Place the capillary tube into the test tube with the open end downwards.
- **Apparatus Assembly:**

- Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Securely clamp the Thiele tube to a stand.
- Insert the thermometer and the attached test tube into the Thiele tube, ensuring the thermometer bulb and the sample are immersed in the oil. The side arm of the Thiele tube is designed to allow for efficient heat circulation.

• Heating:

- Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the tube will ensure even distribution of heat through convection.
- As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.

• Boiling Point Determination:

- Continue to heat the apparatus until a continuous and rapid stream of bubbles is observed from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
- Remove the heat source and allow the apparatus to cool slowly.
- The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

• Recording: Record the temperature at which the liquid enters the capillary tube. For accuracy, it is advisable to repeat the determination.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of a liquid's boiling point using the Thiele tube method.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Fluoro-5-(methylsulfonyl)toluene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1342898#2-fluoro-5-methylsulfonyl-toluene-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com